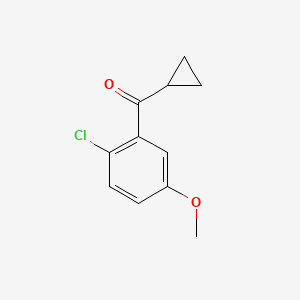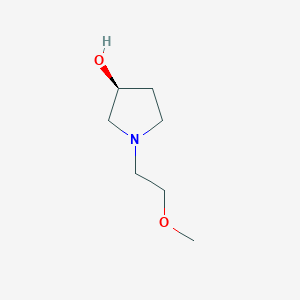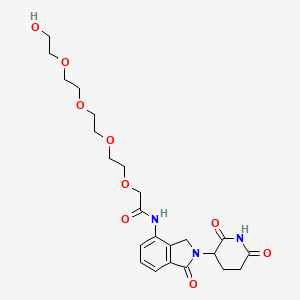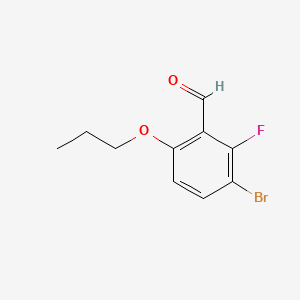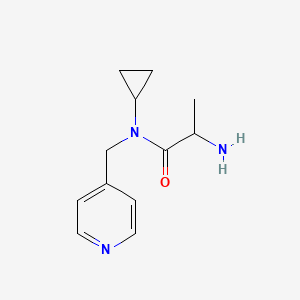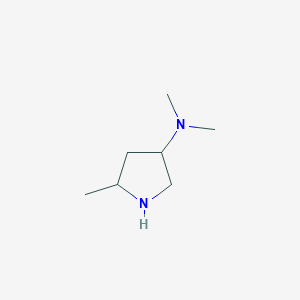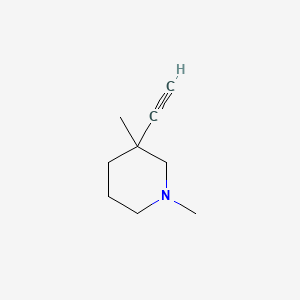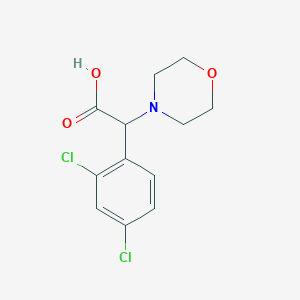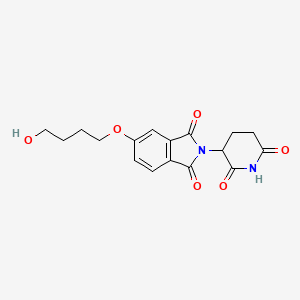
Thalidomide-5'-O-C4-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-O-C4-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Despite its dark history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C4-OH is of interest due to its potential therapeutic properties and its role in protein degradation pathways .
準備方法
The synthesis of thalidomide and its derivatives typically involves the formation of the phthalimide ring system. One common method involves the reaction of phthalic anhydride with glutamic acid to form the intermediate phthalimidoglutarimide, which is then cyclized to produce thalidomide .
化学反応の分析
Thalidomide-5’-O-C4-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The hydroxyl group can be substituted with other functional groups to create new derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Thalidomide-5’-O-C4-OH has several scientific research applications:
作用機序
Thalidomide-5’-O-C4-OH exerts its effects primarily through its interaction with cereblon. The binding of the compound to cereblon induces the recruitment of non-native substrates to the Cullin 4 RING E3 ubiquitin ligase complex, leading to their subsequent degradation . This mechanism is crucial for its therapeutic effects, particularly in the treatment of multiple myeloma and other cancers .
類似化合物との比較
Thalidomide-5’-O-C4-OH can be compared to other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share a similar mechanism of action but differ in their potency and side effect profiles . Lenalidomide and pomalidomide are more potent and have fewer side effects compared to thalidomide, making them more suitable for long-term use . Thalidomide-5’-O-C4-OH is unique due to its specific modifications, which may confer distinct pharmacological properties and therapeutic benefits .
Similar Compounds
特性
分子式 |
C17H18N2O6 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O6/c20-7-1-2-8-25-10-3-4-11-12(9-10)17(24)19(16(11)23)13-5-6-14(21)18-15(13)22/h3-4,9,13,20H,1-2,5-8H2,(H,18,21,22) |
InChIキー |
COCNBZCFSMHDKK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


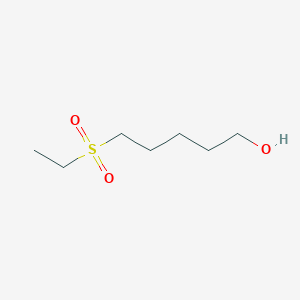
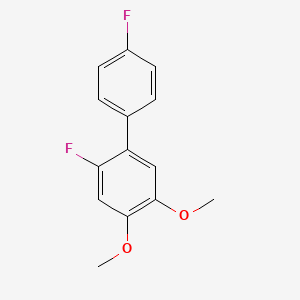
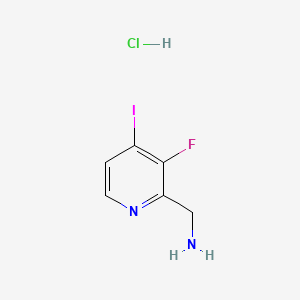
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
